2-Amino-6-chlorobenzophenone
Overview
Description
2-Amino-5-chlorobenzophenone is a substituted derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for 2-Amino-6-chlorobenzophenone were not found, it’s worth noting that amino benzophenones can be synthesized through various methods. For instance, 2-amino-5-chlorobenzophenone can be synthesized by reducing isoxazole through iron powder .Molecular Structure Analysis
The molecular structure of 2-Amino-5-chlorobenzophenone consists of a benzophenone core with an amino group (-NH2) at the 2 position and a chlorine atom at the 5 position .Scientific Research Applications
Spectrofluorimetric Analysis
2-Amino-5-chlorobenzophenone has been utilized in spectrofluorimetric analysis. Szekelhidi, Lapat, and Hornyák (1989) described its determination in chlordiazepoxide hydrochloride, highlighting its application in quality control due to its distinct reaction with cerium (IV) in phosphoric acid solution and subsequent spectrofluorimetric measurement (Szekelhidi, Lapat, & Hornyák, 1989).
Kinetic Studies
Nudelman and Waisbaum (1997) conducted a kinetic study of the reactions of 2-amino-5-chlorobenzophenone with HCl in MeOH–H2O. Their research provided insights into the reaction products and rates, contributing to a deeper understanding of the compound's reactivity under various conditions (Nudelman & Waisbaum, 1997).
Nonlinear Optical Materials
The compound has been studied for its potential in nonlinear optical materials. Babu et al. (2004) and Mohamed et al. (2007) researched its properties as an organic nonlinear optical material, focusing on its crystal growth techniques and characterization, including its second harmonic generation capabilities (Babu et al., 2004); (Mohamed et al., 2007).
Plant Growth Regulators
In the field of agriculture, 2-amino-5-chlorobenzophenone derivatives have been synthesized and evaluated for their plant growth-promoting activities. Hatim and Joshi (2004) highlighted its potential in synthesizing compounds with significant cytokinin activity, influencing plant growth (Hatim & Joshi, 2004).
Electrochemical Studies
Rodriguez, Jiménez, and Alonso (1992) developed a high-performance liquid chromatographic method with electrochemical detection for aminohalogenbenzophenones, including 2-amino-5-chlorobenzophenone. This research contributes to the analytical chemistry field, especially in detecting compounds related to psychotropic drugs (Rodriguez, Jiménez, & Alonso, 1992).
Safety and Hazards
Properties
IUPAC Name |
(2-amino-6-chlorophenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHIGDFLXBHMCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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